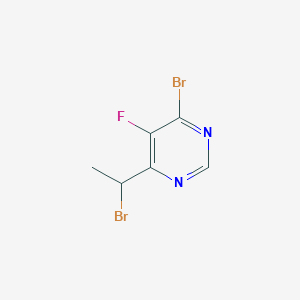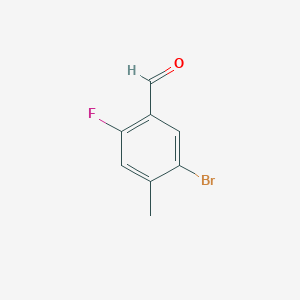
5-溴-2-氟-4-甲基苯甲醛
描述
5-Bromo-2-fluoro-4-methylbenzaldehyde is a chemical compound with the molecular formula C8H6BrFO . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 5-Bromo-2-fluoro-4-methylbenzaldehyde involves a reaction with lithium diisopropylamide in tetrahydrofuran, n-heptane, and ethylbenzene at -78℃ for 2 hours under an inert atmosphere .Molecular Structure Analysis
The molecular structure of 5-Bromo-2-fluoro-4-methylbenzaldehyde is represented by the InChI code1S/C8H6BrFO/c1-5-2-8 (10)6 (4-11)3-7 (5)9/h2-4H,1H3 . The molecular weight of the compound is 217.04 . Chemical Reactions Analysis
In one experiment, a mixture of 5-Bromo-2-fluoro-4-methylbenzaldehyde (5.0 g, 23 mmol) in DMSO (120 mL) was added to TEA (6.4 mL, 46 mmol). After 10 minutes, methyl thioglycolate (6.7 mL, 69 mmol) was added, and the mixture was then heated to 60°C for 18 hours .Physical And Chemical Properties Analysis
The physical form of 5-Bromo-2-fluoro-4-methylbenzaldehyde is solid . It is stored under an inert atmosphere at 2-8°C .科学研究应用
合成应用
合成 4-溴-2-甲氧基苯甲酸甲酯:本研究讨论了由 4-溴-2-氟甲苯合成 4-溴-2-甲氧基苯甲酸甲酯的过程,涉及溴化和水解得到 4-溴-2-氟苯甲醛。该过程展示了该化合物在复杂化学合成中的用途(陈炳贺,2008)。
DFT 计算和光谱分析:对 5-氟-2-甲基苯甲醛的一项研究利用 FT-IR 和 FT-拉曼光谱进行振动分配和分析。密度泛函理论 (DFT) 计算有助于理解分子几何和性质(Iyasamy 等人,2016)。
药物发现中的缩合工艺:该化合物在改善药物发现中关键中间体的合成路线中发挥了作用,展示了其在药物化学中的应用(Nishimura 和 Saitoh,2016)。
分析化学和材料科学
电化学行为研究:本研究探讨了用 2-羟基-5-溴/氟/甲基苯甲醛衍生物功能化的聚合物的电化学行为。该研究突出了该化合物在理解聚合物电化学中的作用(Hasdemir 等人,2011)。
X 射线衍射技术:使用 X 射线衍射和振动光谱研究了 2-氟-4-溴苯甲醛的分子结构和性质,展示了该化合物在详细结构分析中的用途(Tursun 等人,2015)。
环境科学与生物技术
- 卤代醛的厌氧转化:本研究调查了厌氧细菌对各种卤代芳香醛中醛基的氧化和还原。这些发现有助于理解涉及此类化合物的环境过程(Neilson 等人,1988)。
安全和危害
属性
IUPAC Name |
5-bromo-2-fluoro-4-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c1-5-2-8(10)6(4-11)3-7(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPJSBVLNNCQPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660587 | |
| Record name | 5-Bromo-2-fluoro-4-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-fluoro-4-methylbenzaldehyde | |
CAS RN |
497224-12-1 | |
| Record name | 5-Bromo-2-fluoro-4-methylbenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=497224-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-fluoro-4-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

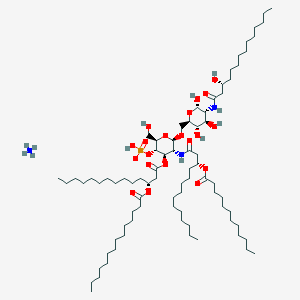

![4-[di((2)H3)methylamino]benzoic acid](/img/structure/B1436952.png)
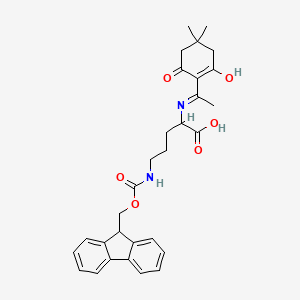
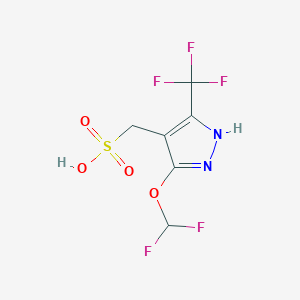
![4,6-Dibromopyrazolo[1,5-a]pyridine](/img/structure/B1436958.png)
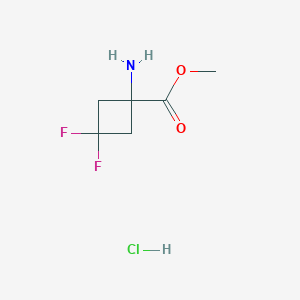
![(R)-4-((3R,5R,8S,10S,12S,13R,14S,17R)-3,12-Dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1436962.png)
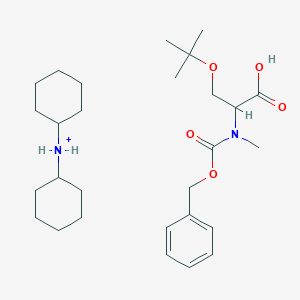

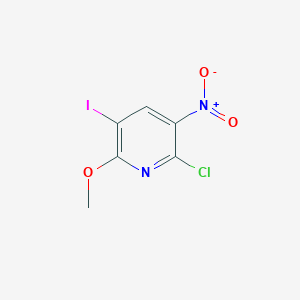
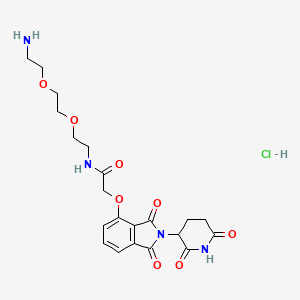
![(S,Z)-3-(((1R,3aR,3'R,4R,7aR)-7a-Methyl-1-((R)-6-methylheptan-2-yl)octahydrospiro[indene-4,2'-oxiran]-3'-yl)methylene)-4-methylenecyclohexan-1-ol](/img/structure/B1436968.png)
